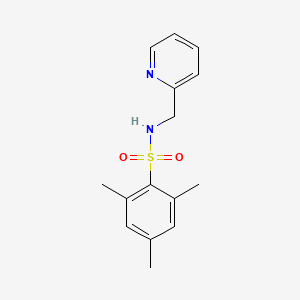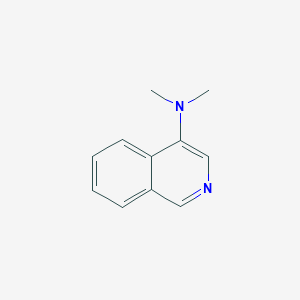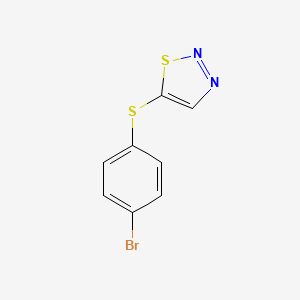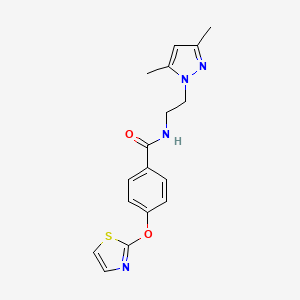![molecular formula C12H18ClNO2S B2994917 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine CAS No. 898081-20-4](/img/structure/B2994917.png)
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a chemical compound that has gained widespread attention in the scientific community. It is a sulfonyl derivative of aniline and is commonly used in various research applications. The compound has been found to possess several unique properties that make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves the inhibition of enzymes by binding to their active sites. The compound has been found to be particularly effective against enzymes that play a crucial role in various disease processes, such as cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has been found to exert several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. These effects make it a promising candidate for the development of new drugs to treat various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its inhibitory activity against enzymes makes it an ideal candidate for the development of new drugs. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine in scientific research. One potential application is the development of new drugs to treat cancer, inflammation, and neurological disorders. Another direction is the exploration of the compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a chemical compound with several unique properties that make it an ideal candidate for scientific research. The compound has been extensively used in medicinal chemistry and has been found to possess potent inhibitory activity against several enzymes. While the compound has some limitations, its potential for the development of new drugs and diagnostic tools makes it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves the reaction of 4-chloro-2,5-dimethylaniline with ethyl chloroformate and triethylamine. The reaction results in the formation of the desired product with a yield of approximately 70%.
Applications De Recherche Scientifique
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has been extensively used in scientific research, particularly in the field of medicinal chemistry. The compound has been found to possess potent inhibitory activity against several enzymes, including proteases, kinases, and phosphodiesterases. This property makes it an ideal candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUIHXJVSQUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)



![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)



![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)
![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)
